molecular formula C11H8ClFN2 B13003619 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine

4-Chloro-3-(4-fluorophenyl)pyridin-2-amine

Cat. No.: B13003619
M. Wt: 222.64 g/mol
InChI Key: UPWOHLBFSCXFAZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-fluorophenyl)pyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an appropriate amine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild conditions . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine and fluorine positions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated aromatic compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Chloro-3-(4-fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized functions .

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-3-(4-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8ClFN2/c12-9-5-6-15-11(14)10(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15)

InChI Key

UPWOHLBFSCXFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2N)Cl)F

Origin of Product

United States

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